N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide
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Overview
Description
N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form oxadiazole derivatives . The acylation of the amino group of these oxadiazoles with various acid chlorides yields the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and is used in various organic reactions.
Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In cancer research, the compound induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide can be compared with other oxadiazole derivatives such as:
- 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine
- 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications . The unique combination of the nitrophenyl and oxoethyl groups in this compound contributes to its distinct properties and potential applications.
Properties
Molecular Formula |
C18H14N4O5S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-[3-[5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C18H14N4O5S/c1-11(23)19-14-4-2-3-13(9-14)17-20-21-18(27-17)28-10-16(24)12-5-7-15(8-6-12)22(25)26/h2-9H,10H2,1H3,(H,19,23) |
InChI Key |
GYAGXPCGGVXTGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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